molecular formula C12H11N5 B3137454 2-(6-hydrazino-3-pyridazinyl)-1H-indole CAS No. 439095-88-2

2-(6-hydrazino-3-pyridazinyl)-1H-indole

Cat. No.: B3137454
CAS No.: 439095-88-2
M. Wt: 225.25 g/mol
InChI Key: CZJPJQPQMTXUKR-UHFFFAOYSA-N
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Description

2-(6-Hydrazino-3-pyridazinyl)-1H-indole is a heterocyclic compound featuring an indole scaffold fused with a pyridazine ring bearing a hydrazino (-NH-NH2) substituent at the 6-position. The hydrazino group introduces reactivity for further derivatization, making it a candidate for medicinal chemistry and materials science applications.

Properties

IUPAC Name

[6-(1H-indol-2-yl)pyridazin-3-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-15-12-6-5-10(16-17-12)11-7-8-3-1-2-4-9(8)14-11/h1-7,14H,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJPJQPQMTXUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NN=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-hydrazino-3-pyridazinyl)-1H-indole typically involves the reaction of 3-chloropyridazine with hydrazine hydrate, followed by cyclization with an appropriate indole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazino-3-pyridazinyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(6-Hydrazino-3-pyridazinyl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-hydrazino-3-pyridazinyl)-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and indole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Indole Frameworks

6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones (6a–d)
  • Structure: These compounds (e.g., 6a, 6b, 6c) feature fused pyrido-pyrrolo-pyrazino-indole-dione systems with substituents like chloro (6b) and methoxy (6c).
  • Synthesis : Prepared via EDCI/DMAP-mediated coupling, yielding 33–65% .
  • Properties : High melting points (279–347°C) and poor solubility, attributed to rigid fused-ring systems. IR spectra confirm carbonyl groups (1700–1727 cm⁻¹) .
  • Comparison: Unlike 2-(6-hydrazino-3-pyridazinyl)-1H-indole, these derivatives lack the hydrazino group but share the indole-pyridazine core.
2-(Pyridin-2/3-yl)-1H-Indole (92, 93)
  • Structure : Indole substituted with pyridinyl groups at C-2 (e.g., 92: pyridin-2-yl; 93: pyridin-3-yl) .
  • Synthesis : Fischer indolization with yields up to 73% .
  • Properties: Moderate melting points (154–170°C).

Functional Group Variations

Hydrazine-Derived Analogues
  • Compound 7 (): Synthesized via hydrazine hydrate treatment of indole esters. This highlights the utility of hydrazine in introducing amino groups, akin to the hydrazino substituent in the target compound .
  • Obatoclax Mesylate (): A methanesulfonate indole derivative with antitumor activity.
Piperazinyl and Morpholinyl Derivatives
  • 6-(4-Methylpiperazin-1-yl)-1H-Indole (): Features a piperazinyl group at C-4. With 95% purity, this compound exemplifies the ease of synthesizing nitrogen-rich indoles, though the hydrazino group in the target compound may confer distinct reactivity .
  • 3-(2-Piperidin-1-yl-ethyl)-1H-Indole (304b, ): High-yield (97%) synthesis via hydroformylation/Fischer indolization. Substituents on the indole nitrogen (e.g., ethyl-piperidine) contrast with the pyridazinyl-hydrazino group, affecting both synthesis and bioactivity .

Pharmacological and Physicochemical Properties

Compound Key Substituent Melting Point (°C) Yield (%) Notable Properties Source
This compound Hydrazino-pyridazinyl N/A N/A Potential H-bonding, derivatization Inferred
6a (Chloro derivative) Chloro 347.4–347.8 33 Poor solubility, thermal stability
6c (Methoxy derivative) Methoxy 279.0–279.4 65 Improved solubility vs. 6a
Obatoclax Mesylate Methanesulfonate N/A N/A Anticancer activity (CLL, solid tumors)
92 (Pyridin-2-yl) Pyridinyl 154–156 73 π-Stacking capability

Key Observations :

  • Synthetic Efficiency : Hydrazine-mediated reactions () and Fischer indolization () achieve higher yields (>65%) compared to EDCI-based couplings (33–65%, ).
  • Solubility: Methoxy groups (6c) enhance solubility relative to chloro (6b) or fused-ring systems. The hydrazino group may further improve aqueous solubility.
  • Bioactivity: Indole derivatives with electron-withdrawing groups (e.g., Obatoclax’s methanesulfonate) show therapeutic promise, suggesting that the hydrazino-pyridazinyl group could be optimized for target engagement .

Q & A

Q. What are the key synthetic steps for preparing 2-(6-hydrazino-3-pyridazinyl)-1H-indole?

The synthesis typically involves multi-step reactions starting with functionalization of the indole core. A common approach includes:

  • Step 1: Condensation of hydrazine derivatives with pyridazine precursors to introduce the hydrazino group. For example, hydrazine hydrate reacts with 3-chloropyridazine under reflux conditions in ethanol to form 6-hydrazino-3-pyridazine .
  • Step 2: Coupling the hydrazino-pyridazine intermediate with a substituted indole via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for yield optimization .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final product.

Q. What analytical methods are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR verify the hydrazino group’s presence (δ 5.5–6.5 ppm for NH-NH2_2) and indole ring substitution patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 254.0932 for C11_{11}H10_{10}N6_6) .

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step reactions involving hydrazino intermediates?

  • Optimization Strategies:
    • Protection of Hydrazino Group: Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling steps. Deprotection with TFA or hydrogenolysis follows .
    • Catalysis: Employ Pd(PPh3_3)4_4 or CuI for efficient C–N bond formation in cross-coupling reactions. Microwave-assisted synthesis reduces reaction time and improves yields by 15–20% .
    • Solvent Screening: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while additives like K2_2CO3_3 neutralize byproducts .

Q. How can contradictory data regarding the compound’s mechanism of action in kinase inhibition be resolved?

  • Comparative Assays: Perform parallel in vitro kinase profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Use IC50_{50} values to rank selectivity across kinases .
  • Molecular Docking: Utilize software like MOE or AutoDock to model interactions between the compound and ATP-binding pockets. Pay attention to hydrogen bonding with conserved residues (e.g., Lys33 in MAPK) .
  • Mutagenesis Studies: Generate kinase mutants (e.g., Ala substitutions at predicted binding sites) to validate docking predictions via enzymatic activity assays .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, and 48 hours. Hydrazino groups are prone to oxidation, so include antioxidants (e.g., ascorbic acid) in formulations .
  • Plasma Stability: Use human plasma at 37°C with EDTA to inhibit esterases. Quantify remaining parent compound using LC-MS/MS and compare half-life to analogs .
  • Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines (exposure to UV/Vis light for 24–48 hours) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across cell lines?

  • Standardization: Ensure consistent assay conditions (e.g., cell density, serum concentration, incubation time). Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .
  • Metabolic Interference: Test for compound metabolism using liver microsomes. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to determine if metabolites contribute to variability .
  • Cell Line Authentication: Confirm genetic profiles of cell lines via STR profiling to rule out cross-contamination .

Methodological Resources

  • Structural Databases: RCSB Protein Data Bank for kinase crystal structures (PDB ID: 4UB) .
  • Synthetic Protocols: Refer to optimized procedures for hydrazino-pyridazine intermediates in Journal of Medicinal Chemistry .
  • Analytical Tools: Molecular Operating Environment (MOE) for docking studies and PubChem for physicochemical data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-hydrazino-3-pyridazinyl)-1H-indole
Reactant of Route 2
2-(6-hydrazino-3-pyridazinyl)-1H-indole

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